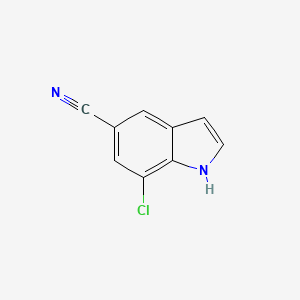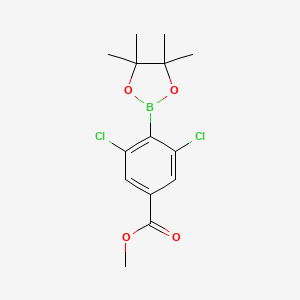
7-chloro-1H-indole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a chloro substituent at the 7th position and a cyano group at the 5th position of the indole ring makes this compound a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units .
Industrial Production Methods: Industrial production of 7-chloro-1H-indole-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction setups, such as continuous flow reactors, can enhance the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Amines, thiols, alkoxides, and other nucleophiles in the presence of suitable bases or catalysts.
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-chloro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and mood regulation . Additionally, the compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with biomolecules, potentially altering their function .
Comparaison Avec Des Composés Similaires
- 5-Chloro-1H-indole-3-carbonitrile
- 7-Bromo-1H-indole-5-carbonitrile
- 5-Fluoro-1H-indole-2-carbonitrile
Comparison: 7-Chloro-1H-indole-5-carbonitrile is unique due to the specific positioning of the chloro and cyano groups on the indole ring. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the chloro group at the 7th position may enhance its electrophilic substitution reactions, while the cyano group at the 5th position can affect its nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C9H5ClN2 |
|---|---|
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
7-chloro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,12H |
Clé InChI |
IXYVPOIXYSXJOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C(C=C(C=C21)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B12279512.png)



![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12279537.png)
![2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12279538.png)
![(2S)-2-aMino-6-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonylaMino)hexanoic acid](/img/structure/B12279539.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12279541.png)
![5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene](/img/structure/B12279548.png)


![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide](/img/structure/B12279562.png)
